molecular formula C23H20N6O3 B3011632 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 896292-95-8

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B3011632
CAS No.: 896292-95-8
M. Wt: 428.452
InChI Key: IJUBHULKQHAPBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C23H20N6O3 and its molecular weight is 428.452. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H18N4O3C_{20}H_{18}N_4O_3. The structure features an imidazo[2,1-f]purine core with various substituents that may influence its biological activity. The presence of the acetamide group is significant for its interaction with biological targets.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties . For instance, studies have demonstrated that derivatives of imidazo[2,1-f]purines can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in DNA synthesis and repair.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes linked to disease pathways. For example:

  • Adenosine Deaminase (ADA) : Inhibition of ADA can lead to increased levels of adenosine, which may have therapeutic implications in cancer and inflammatory diseases.
  • Cyclin-dependent Kinases (CDKs) : Compounds with similar structures have been reported to inhibit CDKs, leading to cell cycle arrest in cancer cells.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties . It has shown activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism is likely related to disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • Anticancer Efficacy : A study on imidazo[2,1-f]purines demonstrated significant reduction in tumor size in xenograft models when treated with these compounds. The study reported a decrease in Ki67 expression (a marker for proliferation) and increased apoptosis markers.
  • Enzymatic Studies : Research involving enzyme assays indicated that the compound effectively inhibits ADA with an IC50 value in the low micromolar range. This inhibition correlates with increased cellular adenosine levels and subsequent immune modulation.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus at concentrations below 50 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeTarget/PathwayMechanism of ActionReference
AntitumorCancer Cell LinesInhibition of DNA synthesis
Enzyme InhibitionAdenosine DeaminaseIncreased adenosine levels
AntimicrobialBacterial StrainsDisruption of cell wall synthesis

Properties

IUPAC Name

2-[4-methyl-6-(4-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-14-8-10-16(11-9-14)29-17(15-6-4-3-5-7-15)12-27-19-20(25-22(27)29)26(2)23(32)28(21(19)31)13-18(24)30/h3-12H,13H2,1-2H3,(H2,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUBHULKQHAPBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.